Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-
Description
The compound Acetamide, 2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS: 578719-36-5) is a structurally complex molecule with the molecular formula C₂₄H₂₁N₅O₃S and a molar mass of 459.52 g/mol . Its core structure features a 4-amino-1,2,4-triazole ring substituted at position 5 with a 2-methylphenyl group and a thioether linkage connecting to an acetamide moiety. The acetamide’s nitrogen is further substituted with a 2-methoxy-3-dibenzofuranyl group, a bicyclic aromatic system with a methoxy substituent.
Properties
Molecular Formula |
C24H21N5O3S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-14-7-3-4-8-15(14)23-27-28-24(29(23)25)33-13-22(30)26-18-12-20-17(11-21(18)31-2)16-9-5-6-10-19(16)32-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
AJFBWJSIJGVWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- can be achieved through multiple synthetic routes. One common method involves the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxy-3-dibenzofuranyl acetamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, often ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Mild oxidative environment | Hydrogen peroxide (H₂O₂), 25–40°C | Sulfoxide derivative |
| Strong oxidative environment | m-Chloroperbenzoic acid (mCPBA) | Sulfone derivative |
The reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by ¹H NMR spectroscopy , where new signals emerge at δ 2.8–3.1 ppm (sulfoxide) or δ 3.5–3.7 ppm (sulfone).
Reduction Reactions
The nitro group (-NO₂), if present in intermediates, is reduced to an amine (-NH₂) during synthetic pathways.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (10% w/w), ethanol | Primary amine intermediate |
| Chemical reduction | Sodium borohydride (NaBH₄) | Partially reduced species |
Reduction selectivity is critical to avoid over-reduction of the triazole ring.
Electrophilic Aromatic Substitution
The aromatic rings (dibenzofuran and 2-methylphenyl groups) participate in halogenation and nitration.
| Reaction Type | Reagents | Position |
|---|---|---|
| Halogenation | Br₂, FeBr₃ catalyst | Para to methoxy group on dibenzofuran |
| Nitration | HNO₃, H₂SO₄ | Meta to thioether linkage |
The para preference in halogenation is attributed to the electron-donating methoxy group, while nitration occurs at meta positions due to steric and electronic effects.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
Yields acetic acid and a primary amine derivative. -
Alkaline Hydrolysis :
Produces sodium acetate and the corresponding amine.
Functionalization via Condensation Reactions
The compound serves as a precursor in synthesizing derivatives through condensation:
| Reaction Partner | Conditions | Product |
|---|---|---|
| Aldehydes | Ethanol, reflux, 12 h | Schiff base derivatives |
| Acyl chlorides | DCM, room temperature, 2 h | N-acylated analogues |
These reactions exploit the nucleophilic amino group on the triazole ring.
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>150°C) leads to decomposition, releasing sulfur dioxide (SO₂) and forming polycyclic aromatic byproducts.
-
Photolysis : UV exposure induces cleavage of the thioether bond, generating mercaptan intermediates.
Analytical Characterization
Key techniques for verifying reaction outcomes include:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weights of products (e.g., sulfone derivative: m/z 513.12 [M+H]⁺).
-
FT-IR Spectroscopy : Detects functional group changes (e.g., loss of S-H stretch at 2550 cm⁻¹ post-oxidation).
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Strategic functionalization enables tuning of physicochemical properties, making it valuable for targeted applications .
Scientific Research Applications
Chemistry
Acetamide derivatives are often utilized as building blocks in organic synthesis. This compound can serve as a reagent in various chemical reactions due to its functional groups:
- Synthesis of Complex Molecules: The compound can be used to create more complex chemical entities through reactions such as nucleophilic substitutions and coupling reactions.
Biology
The biological activities of this compound have been the focus of several studies:
- Antimicrobial Activity: Research indicates that derivatives of acetamides exhibit significant antimicrobial properties against various pathogens. For example, compounds similar to this one have shown effectiveness against bacterial strains and fungi .
- Anticancer Properties: The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular pathways .
Medicine
In the medical field, this compound is being explored for its therapeutic applications:
- Drug Development: Its unique structure allows it to interact with biological targets effectively. Studies are ongoing to evaluate its efficacy as a drug candidate for treating diseases such as cancer and infections .
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials:
- Material Science: The compound's properties make it suitable for creating advanced materials with specific functionalities, which can be applied in various industries including pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of acetamide derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents against tuberculosis .
Case Study 2: Anticancer Activity
Research involving a series of acetamide derivatives demonstrated promising anticancer activity against multiple cancer cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Triazole Acetamides
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparative Insights
However, furan-containing analogues (e.g., AM33 ) exhibit strong reverse transcriptase inhibition due to hydrogen-bonding interactions from hydroxyl or methoxy groups. The dibenzofuranyl N-substituent introduces steric bulk and aromatic π-stacking capacity, which could favor binding to hydrophobic enzyme pockets, a feature absent in simpler phenyl or benzyloxy derivatives .
Antiexudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamides demonstrated 52–68% reduction in inflammation at 10 mg/kg, surpassing diclofenac sodium (8 mg/kg) in carrageenan-induced edema models . The target compound’s 2-methylphenyl group may modulate similar pathways but with uncharacterized efficacy.
Antiviral Potential: Computational docking studies on triazole acetamides (e.g., AM33) revealed nanomolar inhibition constants (Ki) against HIV-1 reverse transcriptase, attributed to interactions with residues Lys103, Tyr188, and Trp229 . The target compound’s dibenzofuranyl group could engage in similar π-π interactions but requires empirical validation.
Physicochemical Properties: Substituents like 4-ethyl or 4-allyl on the triazole (e.g., ) reduce polarity, increasing logP values (~3.0–3.5), whereas the 4-amino group in the target compound may enhance solubility via hydrogen bonding. The dibenzofuranyl moiety likely elevates logP significantly (>4.0), posing challenges for aqueous solubility .
Biological Activity
Acetamide, 2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS No. 578762-73-9) is a compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological profiles, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activities associated with this compound, supported by recent research findings and case studies.
- Molecular Formula : C24H21N5O3S
- Molecular Weight : 459.52 g/mol
- Structure : The compound features a triazole ring linked to an acetamide group and a dibenzofuran moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, including those similar to Acetamide, it was found that certain triazole derivatives demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of fungal ergosterol synthesis, leading to cell membrane disruption .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus | |
| Compound B | Antifungal | C. albicans | |
| Acetamide | TBD | TBD | Current Study |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Acetamide's structural components suggest potential interactions with cancer cell signaling pathways. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating the expression of apoptotic markers .
Case Study: Triazole Derivatives in Cancer Treatment
A notable study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that compounds with dibenzofuran moieties exhibited enhanced cytotoxicity compared to those without. This suggests that the structural features of Acetamide may confer similar benefits .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For instance, some triazole derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that many triazole derivatives possess low toxicity profiles; however, comprehensive studies on Acetamide are necessary to establish its safety for therapeutic use .
Q & A
Q. What are the standard synthetic protocols for preparing derivatives of 2-((4-amino-5-aryl-1,2,4-triazol-3-yl)thio)-N-acetamides?
- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the 4-amino-5-aryl-1,2,4-triazole-3-thione intermediate and (2) coupling with a substituted chloroacetamide. For example, the intermediate is synthesized by cyclization of thiocarbohydrazide derivatives with aryl-substituted carboxylic acids under reflux in ethanol. The final step involves reacting the thione intermediate with chloroacetamide derivatives in ethanol/KOH at reflux for 1–2 hours. Purification is achieved via recrystallization (ethanol/water) . Example Protocol:
- Dissolve 0.002 mol of 4-amino-5-(2-methylphenyl)-1,2,4-triazole-3-thione in ethanol.
- Add 0.002 mol of chloroacetamide derivative and reflux for 1 hour.
- Precipitate the product in ice-cold water, filter, and recrystallize.
Q. How is the purity and structural integrity of the synthesized compound validated?
- Methodological Answer : Characterization employs a combination of analytical techniques:
- TLC (Thin-Layer Chromatography): Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) .
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl groups in 2-methylphenyl; δ 6.8–8.2 ppm for dibenzofuran protons) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential toxicity .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-exudative activity in related acetamide derivatives?
- Methodological Answer :
- Variation of Substituents : Systematically modify the aryl group (e.g., 2-methylphenyl vs. furan-2-yl) and acetamide side chains.
- Biological Assays : Test derivatives in carrageenan-induced rat paw edema models at 10 mg/kg (oral), using diclofenac sodium (8 mg/kg) as a reference. Measure exudate volume reduction (%) and compare ED₅₀ values .
- Computational Modeling : Perform molecular docking with cyclooxygenase-2 (COX-2) to predict binding affinities. Prioritize derivatives with favorable hydrophobic interactions near the active site .
Q. What strategies resolve contradictions in biological efficacy data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., % inhibition at fixed doses). Account for variables like animal strain (Wistar vs. Sprague-Dawley) or administration route (oral vs. intraperitoneal) .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 1–50 mg/kg) to identify non-linear effects.
- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 ELISA) to confirm target engagement independently of in vivo models .
Q. How can computational tools enhance the design of novel derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use software like SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier penetration. Prioritize derivatives with LogP <5 and topological polar surface area (TPSA) <140 Ų .
- Reaction Path Optimization : Apply quantum chemical calculations (e.g., DFT) to predict reaction barriers for synthetic steps, reducing trial-and-error experimentation .
- Fragment-Based Design : Combine triazole-thioacetamide scaffolds with fragments from known anti-inflammatory drugs (e.g., sulfonamides) using docking-guided hybridization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
